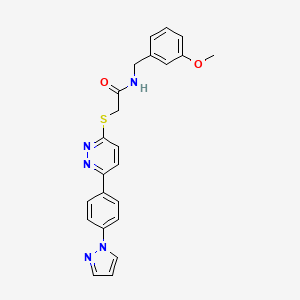

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

Description

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide features a pyridazine core substituted with a 4-(1H-pyrazol-1-yl)phenyl group at the 6-position, a thioether linkage to an acetamide moiety, and a 3-methoxybenzyl group on the amide nitrogen.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTLQWQMFDJAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The structure includes a pyridazine core linked to a pyrazole moiety, which is known for its biological activity.

The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of specific kinases involved in cell signaling pathways. Kinases are crucial in regulating various cellular processes, including proliferation and survival.

Key Mechanisms:

- BCR-ABL Kinase Inhibition : Similar compounds have demonstrated significant inhibitory activity against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Research indicates that modifications in the pyrazole and pyridazine structures enhance binding affinity to the active site of the kinase .

- Molecular Docking Studies : Computational studies have shown favorable interactions between this compound and the BCR-ABL protein, suggesting it could serve as a lead compound for developing new anticancer agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably:

- K562 Cells : The compound exhibited potent cytotoxicity against K562 cells (a CML cell line), with IC50 values reported below 2 nM, indicating high efficacy .

- Other Cancer Cell Lines : Additional studies are required to confirm its activity across different cancer types.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Current literature lacks extensive in vivo data specifically for this compound; however, related pyrazole derivatives have shown favorable outcomes in animal models.

Case Studies

Recent research has highlighted several case studies involving similar compounds:

- Study on BCR-ABL Inhibitors : A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on BCR-ABL kinase. The most potent derivatives showed IC50 values as low as 8.5 nM, demonstrating potential for further development .

- Targeted Therapy Approaches : Investigations into targeted therapies using these compounds have suggested that they may enhance treatment efficacy when used alongside existing therapies for CML.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| Primary Activity | BCR-ABL kinase inhibition |

| IC50 against K562 cells | < 2 nM |

| Structure Type | Pyrazole-pyridazine derivative |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their core frameworks, substituents, and reported biological activities:

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyridazine core contrasts with the pteridin () and thienopyrimidine () systems. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites, while bulkier cores (e.g., pteridin) could affect binding pocket accessibility . CB-839 () shares the pyridazine moiety but incorporates a thiadiazole ring, likely improving metabolic stability compared to the thioether in the target compound .

Substituent Effects: The 3-methoxybenzyl group in the target compound introduces moderate hydrophilicity compared to the trifluoromethoxyphenyl in CB-839, which may enhance membrane permeability but reduce solubility . In , the trifluoromethylphenyl substituent on the thienopyrimidine core increases lipophilicity and may improve target affinity for TRKs, whereas the target’s pyrazole-phenyl group could favor hydrogen bonding with kinase hinge regions .

Pharmacokinetic and Physicochemical Considerations

- Thioether vs. Sulfonyl/Sulfonamide Linkers : The thioether in the target compound may confer greater flexibility and reduced oxidation susceptibility compared to sulfonyl groups (e.g., MGH-CP25 in ), which are more electron-withdrawing and rigid .

- Methoxybenzyl vs. Adamantyl Groups : The 3-methoxybenzyl substituent balances hydrophobicity and polarity, contrasting with the adamantyl group in MGH-CP25 (), which enhances rigidity and bulk but may limit solubility .

Research Implications and Gaps

- Target Identification : While the target compound’s structure suggests kinase or GLS inhibition, empirical validation is needed. Assays using recombinant kinases (e.g., TRKs, GSK-3) or glutaminase activity tests (as in ) are recommended.

- SAR Studies : Systematic modification of the pyridazine core (e.g., replacing pyrazole with other heterocycles) and substituents (e.g., varying methoxy positions) could optimize potency and selectivity .

- ADME Profiling : Comparative studies on solubility, metabolic stability, and bioavailability relative to CB-839 or TRK inhibitors () would clarify its drug-likeness .

Q & A

Basic Research Questions

Q. What synthetic pathways are optimal for preparing 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, and how can intermediate purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., coupling pyridazine and pyrazole moieties) followed by thioacetamide linkage formation. Key intermediates like 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-amine can be optimized via column chromatography and monitored via TLC. Purity is validated using HPLC and elemental analysis .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the pyridazine, pyrazole, and methoxybenzyl groups.

- IR Spectroscopy to verify the thioacetamide (C=S) and carbonyl (C=O) stretches.

- X-ray Crystallography (if single crystals are obtained) for absolute configuration determination, as demonstrated in related pyridazine-amine derivatives .

Q. What solvent systems and catalysts are effective for derivatizing the thioacetamide moiety?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or NaH facilitate thioether formation. Catalytic Pd or Cu can enhance cross-coupling reactions for pyrazole or pyridazine modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodological Answer :

Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

Solubility/Permeability Testing : Use logP calculations and PAMPA assays to assess bioavailability discrepancies.

Metabolic Stability : Perform liver microsome studies to identify metabolite interference .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile without altering its core pharmacophore?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxybenzyl group with trifluoromethyl or halogenated analogs to enhance metabolic stability .

- Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide group to improve oral absorption .

Q. How can computational methods predict binding interactions between this compound and its putative targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonding with pyridazine and hydrophobic contacts with the pyrazole ring.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What experimental approaches validate the role of the thioacetamide moiety in target engagement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.